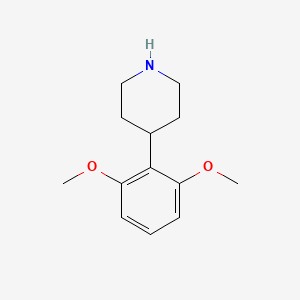

4-(2,6-Dimethoxyphenyl)piperidine

Description

4-(2,6-Dimethoxyphenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 6-positions. The 2,6-dimethoxy substitution pattern enhances steric and electronic effects, influencing receptor binding and metabolic stability .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

4-(2,6-dimethoxyphenyl)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-15-11-4-3-5-12(16-2)13(11)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3 |

InChI Key |

LMKQRIHGRDOJEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|---|

| Formaldehyde Methylation & Hydrogenation | 4-Pyridine formaldehyde, trimethyl orthoformate | Protonic or solid acid, Ru/TiO₂ | 20–80°C, 12h, hydrogen 2 MPa | >96% yield, >99% purity | Mild, scalable, high efficiency |

| Radical Rearrangement of Aziridines | Aziridines, tri-n-butyltin hydride | AIBN | Reflux, inert atmosphere | High regioselectivity | Useful for substituted piperidines |

| Palladium-Catalyzed Allylic Amination | Bromo-acetal, diethyl malonate | Pd catalysts | 20–80°C, 1–2 atm | Moderate to high yields | Versatile for N-substituted piperidines |

| Nucleophilic Substitution | 4-Aminophenol derivatives, 1-(2-chloroethyl)piperidine | Potassium carbonate | Reflux in DMSO | High yields | Efficient for functionalized derivatives |

| Catalytic Hydrogenation | Pyridines, pyridinium salts | Ru, Rh, Pd supported catalysts | 40–100°C, 2–4 MPa | >95% yield | Widely used, scalable |

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated phenyl rings.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Piperidine, 4-(2,6-dimethoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of piperidine, 4-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and biological implications of 4-(2,6-Dimethoxyphenyl)piperidine and its analogs:

Pharmacological and Physicochemical Insights

- Methoxy vs. However, this may reduce hydrogen-bonding interactions critical for target binding .

- Bulkier Substituents : Compounds like 4-(Diphenylmethoxy)piperidine HCl exhibit steric hindrance, which may limit binding to certain receptors but improve stability against enzymatic degradation .

- Glycoside Conjugation : Syringin’s sugar moiety increases aqueous solubility but restricts membrane permeability, directing its activity toward extracellular targets or requiring enzymatic cleavage for activation .

- Complex Heterocycles : SR142948A and related compounds () demonstrate that combining the 2,6-dimethoxyphenyl group with larger frameworks (e.g., pyrazole, adamantane) can fine-tune receptor selectivity, as seen in neurotensin receptor antagonism .

Biological Activity

4-(2,6-Dimethoxyphenyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

The compound features a piperidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Neuroprotective Effects

Research indicates that piperidine derivatives, including this compound, may have neuroprotective properties. A study highlighted that certain piperidine compounds can inhibit neurotransmitter uptake and modulate ion channels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Effects of Piperidine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | Neuroprotection in vitro | |

| Donepezil | AChE inhibition | |

| Other Piperidine Derivatives | Various neuroprotective effects |

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been extensively studied. A specific investigation into 2,6-disubstituted piperidines demonstrated significant antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties due to its structural characteristics .

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | Tested Organisms | Activity Level | Reference |

|---|---|---|---|

| This compound | E. coli, S. aureus | Moderate | |

| 2,6-disubstituted derivatives | Various | Significant |

Anti-inflammatory Properties

Piperidine derivatives have shown promise in modulating inflammatory responses. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of this compound could be attributed to its ability to interfere with these pathways .

Table 3: Anti-inflammatory Effects of Piperidine Derivatives

| Compound | Cytokine Target | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | TNF-α | 20-100% | |

| Other Piperidine Derivatives | IL-6 | Up to 100% |

Case Studies

Recent studies have explored the pharmacological profiles of various piperidine derivatives in clinical settings. For instance:

- Case Study on Alzheimer’s Disease : A derivative similar to this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive function in animal models .

- Anticancer Activity : Research on piperidine-based compounds has indicated their potential as anticancer agents through the inhibition of specific cancer cell lines. The presence of the piperidine moiety has been linked to improved potency against melanoma cells .

Q & A

Q. What are the critical steps for synthesizing 4-(2,6-Dimethoxyphenyl)piperidine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : Synthesis typically involves coupling 2,6-dimethoxyphenyl groups to a piperidine backbone under anhydrous conditions. Key steps include:

- Reagent Selection : Use NaOH in dichloromethane for deprotonation and nucleophilic substitution ().

- Purification : Column chromatography or recrystallization to achieve ≥99% purity ().

- Yield Optimization : Adjust stoichiometry of aryl halides and piperidine derivatives, with reaction times monitored via TLC ().

- Safety : Follow protocols for handling corrosive reagents (e.g., P301-P390 emergency measures) ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on δ 3.7–3.9 ppm (methoxy protons) and δ 2.5–3.2 ppm (piperidine ring protons) ().

- Mass Spectrometry : Monitor molecular ion peaks at m/z corresponding to MW 261.32 ().

- IR Spectroscopy : Identify C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches ().

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles ().

- Ventilation : Use fume hoods to mitigate inhalation risks (H335/H315 hazards) ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501-P502 guidelines) ().

Q. How can researchers determine the solubility profile of this compound in common solvents?

- Methodological Answer :

- Stepwise Testing : Use a saturated solution method in solvents like DMSO, ethanol, and dichloromethane at 25°C.

- Analysis : Measure solubility gravimetrically or via UV-Vis spectroscopy at λmax ≈ 270 nm ().

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between theoretical predictions and observed reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Test reaction intermediates (e.g., boronic esters) to isolate rate-limiting steps ().

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare energy barriers of proposed pathways ().

- Isotopic Labeling : Use deuterated analogs to track mechanistic pathways ().

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under acidic/basic conditions?

- Methodological Answer :

- Stability Testing : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC-MS; expect demethylation products under acidic conditions ().

Q. What advanced computational tools (e.g., COMSOL Multiphysics) can model the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics : Simulate ligand-receptor binding using GROMACS or AMBER.

- AI Integration : Train neural networks on existing SAR data to predict binding affinities ().

Q. How can researchers design factorial experiments to study the synergistic effects of substituents on the piperidine ring’s conformational flexibility?

- Methodological Answer :

- Variables : Test methoxy vs. ethoxy groups at 2,6-positions.

- Design : Use a 2² factorial matrix to evaluate steric/electronic effects on ring puckering ().

- Analysis : Correlate results with X-ray crystallography or NOE NMR data ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Validate protocols across independent labs ().

- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading ().

- Meta-Analysis : Compare datasets using ANOVA to identify outlier conditions ().

Methodological Tables

| Synthetic Optimization | Conditions | Yield Range |

|---|---|---|

| Dichloromethane/NaOH | 0°C → RT, 12 hrs | 65–78% |

| Pd-catalyzed coupling | 80°C, DMF, 6 hrs | 82–90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.